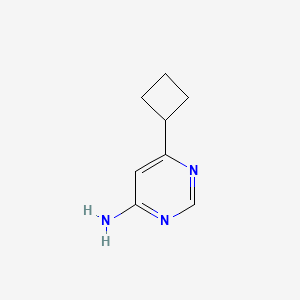

6-Cyclobutylpyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry Research

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone in the fields of chemical biology and medicinal chemistry. nih.govacs.org This structural motif is fundamental to life itself, forming the core of the nucleobases uracil, thymine, and cytosine, which are integral components of RNA and DNA. scispace.com Beyond their biological role, pyrimidine derivatives have been identified as "privileged structures" in drug discovery, meaning they can bind to a variety of biological targets with high affinity. researchgate.net This versatility has led to the development of a vast number of therapeutic agents with a broad spectrum of activities. acs.orgscispace.com

The significance of pyrimidine scaffolds is underscored by their presence in numerous clinically approved drugs. nih.gov Researchers have successfully synthesized and evaluated a multitude of pyrimidine derivatives, revealing their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. acs.orgscispace.complos.org The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's pharmacological properties, making it a highly adaptable and valuable core for the development of novel therapeutics. nih.govacs.org

Rationale for Investigating 6-Cyclobutylpyrimidin-4-amine as a Research Subject

The investigation into this compound is driven by a combination of the established therapeutic potential of the pyrimidine core and the unique properties imparted by the cyclobutyl substituent. The cyclobutyl group is increasingly recognized in medicinal chemistry for its ability to enhance the pharmacological profile of small molecules. nih.govnih.gov

One of the key advantages of incorporating a cyclobutyl moiety is the potential for improved metabolic stability. nih.gov Its three-dimensional structure can also be used to orient key pharmacophoric groups, fill hydrophobic pockets in target enzymes, and conformationally constrain a molecule, which can lead to increased potency and selectivity. nih.govplos.org The cyclobutyl ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl or phenyl groups, offering a strategy to modulate physicochemical properties like lipophilicity and solubility while maintaining or improving biological activity. nih.gov In some instances, the replacement of a more traditional group with a cyclobutyl ring has led to enhanced potency and selectivity for the target receptor. nih.gov Therefore, the rationale for studying this compound lies in the hypothesis that the cyclobutyl group at the 6-position of the pyrimidine ring could confer advantageous properties, potentially leading to a novel compound with unique biological activities.

Historical Context of Related Pyrimidine Derivatives in Academic Studies

The study of pyrimidines dates back to the late 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. nih.gov The systematic investigation of this class of compounds began in 1884. nih.gov A significant milestone was the first synthesis of the parent pyrimidine compound in 1900. nih.gov

Throughout the 20th century, research into pyrimidine derivatives intensified, largely driven by the discovery of their central role in nucleic acids. This led to the synthesis and evaluation of a vast array of substituted pyrimidines. The development of synthetic methodologies, such as the principal synthesis involving the cyclization of β-dicarbonyl compounds with N-C-N containing reagents, has been crucial in expanding the chemical space of accessible pyrimidine derivatives. nih.gov More recent advancements include the development of novel synthetic routes like the SRN1 mechanism for the preparation of 6-substituted pyrimidines, allowing for the introduction of a wide range of substituents at this position. nih.govacs.org This historical and ongoing research provides a rich foundation for the exploration of novel derivatives like this compound.

Overview of Research Objectives and Scope for this compound Investigations

Given that this compound is a relatively unexplored compound, the research objectives for its investigation would likely follow a standard path in medicinal chemistry and drug discovery. A primary objective would be the development and optimization of a robust and efficient synthetic route to produce the compound in sufficient quantities for further study.

Following a successful synthesis, a comprehensive characterization of the compound's physicochemical properties would be essential. This would include determining its solubility, lipophilicity, and stability, which are critical parameters for its potential as a therapeutic agent.

The core of the research would then focus on evaluating the biological activity of this compound. This would involve screening the compound against a panel of biological targets, such as kinases, which are often modulated by pyrimidine derivatives. medwinpublishers.com Depending on the screening results, further studies would aim to elucidate the compound's mechanism of action and to establish a structure-activity relationship (SAR) by synthesizing and testing related analogues. The ultimate goal of such investigations would be to determine if this compound or its derivatives possess any therapeutic potential, for instance as an anticancer or antimicrobial agent. scispace.commedwinpublishers.com

Physicochemical Properties of Pyrimidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C8H11N3 | 149.19 | 1.1 |

| 2-Chloro-6-cyclobutylpyrimidin-4-amine | C8H10ClN3 | 183.64 | 1.9 |

| 4-Amino-6-cyclobutylpyrimidine-5-carbonitrile | C9H10N4 | 174.20 | 1.2 |

| 6-Cyclopropylpyrimidin-4-amine | C7H9N3 | 135.17 | 0.5 |

| 6-(tert-Butyl)pyrimidin-4-amine | C8H13N3 | 151.21 | 1.3 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-cyclobutylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-4-7(10-5-11-8)6-2-1-3-6/h4-6H,1-3H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTNHZLUPQZAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Cyclobutylpyrimidin 4 Amine

Established Synthetic Pathways for the Pyrimidine (B1678525) Core Elaboration

The synthesis of the pyrimidine core, a foundational element of 6-Cyclobutylpyrimidin-4-amine, relies on well-established organic chemistry principles. These methods can be broadly categorized into cyclization reactions that build the ring system from acyclic precursors and substitution strategies that modify a pre-existing pyrimidine ring.

Cyclization Reactions in Pyrimidine Synthesis

Cyclization reactions are a cornerstone of pyrimidine synthesis, typically involving the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as guanidine (B92328) or urea. growingscience.comsphinxsai.com A prevalent method is the reaction of a β-dicarbonyl compound or its synthetic equivalent with an amidine. For the synthesis of a 6-substituted pyrimidin-4-amine, a common precursor is an enaminone, which can be formed from a methyl ketone. brieflands.com This enaminone is then cyclized with guanidine, often under basic conditions, to yield the 2,4-diaminopyrimidine, which can be further modified, or directly to the 4-aminopyrimidine (B60600) structure.

For instance, the reaction of 1,3-diketones with ammonium (B1175870) acetate (B1210297) and a Keggin-type heteropolyacid catalyst can produce polysubstituted pyrimidines in a one-pot, three-component reaction. sphinxsai.com Another approach involves the cyclocondensation of β-enaminones with amidines or guanidine to construct the pyrimidine ring. sphinxsai.com

| Precursors (Three-Carbon Unit) | N-C-N Reagent | Conditions | Product Type |

| β-Diketone / Enaminone | Guanidine | Basic (e.g., NaOCH₃, K₂CO₃) | 2-Amino-4,6-disubstituted pyrimidine |

| Malononitrile Dimer | Amidines | Piperidine, DMF | 6-Aminopyrimidine derivatives mdpi.com |

| α,β-Unsaturated Imines | Guanidine/Amidines | One-pot procedure | Polysubstituted pyrimidines sphinxsai.com |

| Chalcones | Guanidine HCl | Basic reflux | 4,6-Diarylpyrimidin-2-amines nih.gov |

Nucleophilic Aromatic Substitution Strategies on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a powerful and frequently employed strategy for functionalizing pyrimidine rings. wikipedia.org The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. wikipedia.orgscialert.net When these positions are substituted with a good leaving group, such as a halogen (Cl, F), they become prime sites for substitution. youtube.com

The reaction of a dihalopyrimidine, such as 2,4-dichloropyrimidine (B19661) or 4,6-dichloropyrimidine, with an amine nucleophile is a common route to aminopyrimidines. The regioselectivity of the substitution can often be controlled by reaction conditions. For example, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. youtube.com The synthesis of this compound can be envisaged by reacting a 4,6-dihalopyrimidine with ammonia (B1221849) or a protected amine, followed by the introduction of the cyclobutyl group, or by reacting 6-cyclobutyl-4-halopyrimidine with an amino source.

Approaches for the Introduction and Modification of the Cyclobutyl Moiety at Position 6

The introduction of the cyclobutyl group at the C6 position of the pyrimidine ring can be achieved through two primary strategies: building the pyrimidine ring from a cyclobutyl-containing precursor or attaching the cyclobutyl group to a pre-formed pyrimidine ring.

Strategy 1: Cyclization with a Cyclobutyl Precursor

This "bottom-up" approach involves using a starting material that already contains the cyclobutyl moiety. For example, cyclobutyl methyl ketone can be converted into a β-ketoester or an enaminone. This intermediate, containing the required three-carbon backbone and the cyclobutyl group, can then undergo a classical cyclization reaction with guanidine to directly form a 2-amino-4-hydroxy-6-cyclobutylpyrimidine or a related structure.

Strategy 2: Post-synthetic Modification of the Pyrimidine Ring

This "top-down" approach starts with a functionalized pyrimidine, typically a 6-halopyrimidine (e.g., 6-chloro- or 6-bromopyrimidin-4-amine). The cyclobutyl group can then be introduced via a metal-catalyzed cross-coupling reaction.

| Coupling Reaction | Pyrimidine Substrate | Cyclobutyl Reagent | Catalyst |

| Suzuki Coupling | 6-Halopyrimidin-4-amine | Cyclobutylboronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Negishi Coupling | 6-Halopyrimidin-4-amine | Cyclobutylzinc halide | Pd or Ni catalyst |

| Stille Coupling | 6-Halopyrimidin-4-amine | Cyclobutylstannane | Pd catalyst |

The use of cyclobutane (B1203170) rings in medicinal chemistry is growing, as they can improve metabolic stability, act as aryl isosteres, and provide unique three-dimensional structures for binding to biological targets. nih.gov

Derivatization Strategies for the 4-Amino Functional Group

The 4-amino group of this compound is a versatile handle for further chemical modification, allowing for the synthesis of a diverse library of analogues. Standard transformations for primary amines can be readily applied.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides sulfonamides. For example, 2-amino-6-methylpyrimidin-4-ol can be reacted with naphthalene-2-sulfonyl chloride to yield the corresponding sulfonamide derivative. acs.org

Alkylation: The amino group can be alkylated using alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively.

These derivatizations allow for the modulation of the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

Stereoselective Synthesis of Chiral Analogues of this compound

Creating chiral analogues of this compound introduces stereocenters, most logically on the cyclobutyl ring, to explore stereospecific interactions with biological targets. This requires stereoselective synthetic methods. beilstein-journals.org

One approach involves the synthesis of a chiral, substituted cyclobutane intermediate which is then incorporated into the final molecule using the methods described in section 2.2. For example, a prochiral cyclobutanone (B123998) can be asymmetrically reduced to a chiral cyclobutanol. The hydroxyl group can then be converted into a leaving group for coupling or further functionalized.

Enzymatic reactions, utilizing biocatalysts like aldolases, can be employed to create chiral building blocks for acyclic nucleoside analogues, a principle that can be adapted for the synthesis of chiral carbocyclic precursors. nih.gov Dihydroxylation of a cyclobutene (B1205218) precursor using reagents like osmium tetroxide can introduce two stereocenters in a controlled manner. mdpi.com The relative configuration of new stereocenters is often established using 2D-NMR experiments, such as NOESY. mdpi.com The development of efficient stereoselective routes for substituted piperidones and other heterocycles demonstrates the feasibility of creating complex chiral structures. rsc.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of pyrimidine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in Traditional methods often rely on toxic reagents and volatile organic solvents. rasayanjournal.co.in

Several greener alternatives have been developed for pyrimidine synthesis: nih.govingentaconnect.combenthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and lead to cleaner reactions compared to conventional heating. mdpi.comrasayanjournal.co.in

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, often leading to shorter times and higher yields. rasayanjournal.co.in

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or in solid-state (mechanochemistry/ball milling) minimizes solvent waste, which is a major contributor to the environmental impact of chemical processes. rasayanjournal.co.inmdpi.com

Multicomponent Reactions (MCRs): Combining three or more reactants in a single pot to form the final product improves atom economy and process efficiency by reducing the number of synthetic steps and purification procedures. rasayanjournal.co.in

Use of Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids can significantly improve the environmental profile of a synthesis. rasayanjournal.co.in The use of reusable or non-toxic catalysts is also a key aspect. orientjchem.org

These sustainable techniques offer pathways to synthesize this compound and its derivatives with a reduced environmental footprint, aligning with the modern imperatives of chemical manufacturing. nih.govbenthamdirect.com

Synthetic Route Optimization and Scalability Considerations for Research Applications

For a compound like this compound, the primary synthetic strategy would likely involve the cyclization of a three-carbon precursor with a source of the amidine moiety. The optimization of such a synthesis for research applications would focus on factors such as starting material availability, reaction yield, purity of the final product, and the ease of workup and purification. Scalability for research purposes—typically in the milligram to gram range—prioritizes reliability and reproducibility over the cost efficiencies required for industrial production.

A plausible and common route for the synthesis of 4-aminopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a substituted guanidine. In the case of this compound, a key starting material would be a cyclobutyl-substituted three-carbon building block.

One potential synthetic approach is outlined below. This is a hypothetical route based on established pyrimidine syntheses.

Hypothetical Synthetic Route and Optimization Parameters

A common method for constructing the pyrimidine ring is the reaction of a 1,3-dicarbonyl compound with guanidine. For this compound, the synthesis could commence from a cyclobutyl-functionalized β-ketoester.

Step 1: Synthesis of a Cyclobutyl β-ketoester. This could be achieved through a Claisen condensation reaction between cyclobutyl acetate and ethyl acetate. The optimization of this step would involve screening different bases (e.g., sodium ethoxide, sodium hydride) and reaction temperatures to maximize the yield of the desired β-ketoester.

Step 2: Cyclization to form the Pyrimidine Ring. The resulting cyclobutyl β-ketoester would then be reacted with guanidine nitrate (B79036) in the presence of a base like sodium ethoxide in a suitable solvent, such as ethanol. This cyclocondensation reaction would form 2-amino-6-cyclobutylpyrimidin-4-ol. Key parameters to optimize here include the reaction time, temperature, and the stoichiometry of the reactants.

Step 3: Chlorination of the Pyrimidinol. The hydroxyl group at the 4-position can be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial as the chloro-substituted pyrimidine is a versatile intermediate. Optimization would focus on controlling the reaction temperature to prevent side reactions and ensuring complete conversion.

Step 4: Amination to yield this compound. The final step involves the nucleophilic substitution of the chlorine atom with an amino group. This is typically achieved by treating the 4-chloro-6-cyclobutylpyrimidine (B1421680) with ammonia in a sealed vessel at elevated temperatures. Optimization of this amination step would involve exploring different ammonia sources (e.g., aqueous ammonia, ammonia in isopropanol), reaction temperatures, and pressures to achieve a high yield and purity of the final product.

Data Table: Hypothetical Optimization of Amination Reaction

| Entry | Ammonia Source | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) |

| 1 | Aqueous Ammonia | Ethanol | 100 | 50 | 12 | 65 |

| 2 | Ammonia in Isopropanol | Isopropanol | 100 | 50 | 12 | 75 |

| 3 | Aqueous Ammonia | Ethanol | 120 | 75 | 8 | 78 |

| 4 | Ammonia in Isopropanol | Isopropanol | 120 | 75 | 8 | 85 |

This table is illustrative and based on general knowledge of similar reactions, as specific data for this compound is not available.

Scalability Considerations for Research Quantities

When scaling up the synthesis from a few milligrams to several grams for research needs, several factors become important:

Reagent Handling: The use of hazardous reagents like sodium hydride and phosphorus oxychloride requires careful handling and appropriate safety measures, which become more critical at a larger scale.

Temperature Control: Exothermic reactions, such as the chlorination step, need efficient heat dissipation to prevent runaway reactions. The choice of reaction vessel and cooling method is important.

Purification: Purification by column chromatography, which is common at the milligram scale, can become cumbersome for gram-scale synthesis. Alternative purification methods like recrystallization would need to be developed and optimized to ensure high purity of the final compound.

Reaction Monitoring: Consistent and reliable methods for monitoring the progress of each reaction step (e.g., thin-layer chromatography, liquid chromatography-mass spectrometry) are essential to ensure reproducibility.

Further research into alternative synthetic routes, such as those employing solid-phase synthesis or flow chemistry, could also be considered for optimizing the preparation of this compound for research applications, potentially offering advantages in terms of purification and automation.

Molecular Interactions and Biological Target Engagement Mechanisms of 6 Cyclobutylpyrimidin 4 Amine

Enzyme Inhibition Studies

The 4-aminopyrimidine (B60600) core is a common feature in a multitude of enzyme inhibitors, particularly those targeting protein kinases. The structural similarities between 6-cyclobutylpyrimidin-4-amine and known kinase inhibitors suggest that its biological activity is likely mediated through enzyme inhibition.

Identification and Validation of Target Enzymes

While direct enzymatic targets of this compound have not been explicitly identified in the available literature, the broader class of 4,6-disubstituted pyrimidines has been extensively studied as inhibitors of several enzyme families. Notably, this scaffold is a cornerstone in the development of inhibitors for Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. google.comresearchgate.netmdpi.com The dysregulation of CDK activity is a hallmark of many cancers, making them a significant therapeutic target. google.comresearchgate.net

Analogues of this compound, such as Palbociclib, Ribociclib, and Abemaciclib, are potent and selective inhibitors of CDK4 and CDK6. These approved drugs underscore the potential of the 4-aminopyrimidine scaffold to target these specific kinases. Furthermore, other kinases, such as Microtubule Affinity-Regulating Kinase 4 (MARK4), have also been identified as targets for pyrimidine-based compounds in the context of neurodegenerative diseases like Alzheimer's. Therefore, it is highly probable that the primary enzymatic targets of this compound are within the protein kinase family, with a strong likelihood of activity against CDKs.

Kinetic Characterization of Enzyme-Inhibitor Interactions

The inhibitory potency of pyrimidine-based kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. For analogues of this compound, a wealth of kinetic data is available, demonstrating their potent inhibition of target kinases.

For instance, the FDA-approved CDK4/6 inhibitors, which share the 4-aminopyrimidine core, exhibit low nanomolar to micromolar IC50 values. While specific kinetic data for this compound is not available, the following table presents the IC50 values for some notable CDK4/6 inhibitors with related structures, illustrating the potential potency of this class of compounds.

Table 1: Kinase Inhibitory Activity of Selected 4-Aminopyrimidine Analogues

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Palbociclib | CDK4 | 11 |

| CDK6 | 15 | |

| Ribociclib | CDK4 | 10 |

| CDK6 | 39 | |

| Abemaciclib | CDK4 | 2 |

| CDK6 | 10 | |

| Compound 13 | CDK4 | 12 |

| CDK6 | 12 |

This table is interactive. You can sort the columns by clicking on the headers.

The data in Table 1 highlights the potent and often selective nature of these inhibitors against their target kinases. The specific substitutions on the pyrimidine (B1678525) ring play a crucial role in determining both the potency and the selectivity profile of the inhibitor.

Mechanistic Elucidation of Enzymatic Inhibition by this compound Analogues

Understanding the mechanism by which a compound inhibits an enzyme is fundamental to drug design and development. For pyrimidine-based kinase inhibitors, the primary mechanism of action is competitive inhibition within the enzyme's active site.

Allosteric modulation involves the binding of a molecule to a site on the enzyme distinct from the active site, leading to a conformational change that alters the enzyme's activity. While allosteric inhibition is a known mechanism for some enzyme inhibitors, it is not the commonly reported mechanism for 4-aminopyrimidine-based kinase inhibitors. The vast majority of studies on these compounds indicate a direct interaction with the active site. There is currently no evidence to suggest that this compound or its close analogues function as allosteric modulators of their target kinases.

The predominant mechanism of action for 4-aminopyrimidine-based kinase inhibitors is the competitive binding to the ATP-binding pocket of the kinase active site. These inhibitors are designed to mimic the adenine (B156593) base of ATP, allowing them to form key hydrogen bonds with the hinge region of the kinase. This interaction prevents the binding of ATP, thereby inhibiting the phosphorylation of substrate proteins and halting the downstream signaling cascade.

Receptor Binding and Modulation Investigations

Beyond enzyme inhibition, the versatile pyrimidine scaffold can also be found in compounds that bind to and modulate the activity of G-protein coupled receptors (GPCRs). While the primary focus for 4-aminopyrimidine derivatives has been on kinase inhibition, there is evidence to suggest that some analogues may interact with other classes of biological targets, including receptors.

Research into 4-amino-6-alkyloxy-2-alkylthiopyrimidine derivatives has revealed that these compounds can act as non-nucleoside agonists for the adenosine (B11128) A1 receptor, exhibiting low micromolar affinity. This indicates that the 4-aminopyrimidine core can be adapted to interact with the ligand-binding sites of GPCRs.

However, for this compound and its closer analogues with alkyl or cycloalkyl groups at the 6-position, there is a lack of specific studies investigating their receptor binding profiles. The structural differences between the known adenosine A1 receptor agonists and this compound, particularly the substitutions at the 2- and 6-positions, would likely result in different receptor binding affinities and selectivities. Further research would be necessary to determine if this compound or its direct analogues possess any significant activity at adenosine receptors or other GPCRs.

In-depth Analysis of this compound Reveals Limited Publicly Available Research for Detailed Molecular Interaction Profiling

The requested in-depth analysis, focusing on quantitative receptor binding, structural determinants of ligand recognition, and mechanisms of receptor modulation, requires specific experimental data that does not appear to have been published in peer-reviewed journals or deposited in public databases for this compound. Similarly, studies concerning its interaction with nucleic acids, potential for photo-damage modulation, and characterization of other protein-ligand interactions are absent from the current body of scientific literature.

While general principles of molecular interactions can be inferred from studies on analogous pyrimidine derivatives, any such extrapolation would be speculative and not meet the standards of a scientifically accurate article focused solely on this compound. Research on various aminopyrimidine compounds shows a wide range of biological activities, including but not limited to, kinase inhibition, receptor antagonism, and antimicrobial effects. The specific nature and potency of these activities are highly dependent on the substituent groups attached to the pyrimidine core.

For instance, studies on different aminopyrimidine derivatives have revealed their potential to bind to a variety of protein targets. The affinity and selectivity of this binding are governed by the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent forces, which are dictated by the three-dimensional structure of both the compound and the protein's binding site.

Furthermore, the interaction of small molecules with nucleic acids is a significant area of research. Pyrimidine derivatives can interact with DNA and RNA through mechanisms such as intercalation between base pairs or binding within the major or minor grooves. mdpi.comnih.gov These interactions can modulate the structure and function of nucleic acids. However, specific studies quantifying these interactions for this compound have not been identified.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 6 Cyclobutylpyrimidin 4 Amine Derivatives

Systematic Exploration of Substituent Effects at the Pyrimidine (B1678525) Positions

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. In the case of 6-cyclobutylpyrimidin-4-amine, the cyclobutyl group at the 6-position and the amino group at the 4-position are key determinants of its pharmacological profile.

The substituent at the 6-position of the pyrimidine ring plays a crucial role in modulating the potency and selectivity of the molecule, often by interacting with a hydrophobic pocket in the target protein. While direct studies on the 6-cyclobutyl group are scarce, research on related 6-substituted pyrimidine derivatives offers valuable insights.

The size and nature of the alkyl or aryl group at the C6 position can significantly influence binding affinity. For instance, in a series of 2-arylaminopurines (a related heterocyclic system), substitution at the C6 position with various groups demonstrated a profound impact on selectivity for cyclin-dependent kinase 2 (CDK2) over CDK1. It was found that certain substituents could stabilize a specific conformation of the glycine-rich loop in the ATP binding site of CDK2, a feature that may be exploited for designing selective inhibitors.

In the context of this compound, the cyclobutyl group is a moderately bulky and lipophilic substituent. Its presence is likely to be critical for fitting into and establishing favorable van der Waals interactions within a hydrophobic pocket of a target kinase. The conformational flexibility of the cyclobutyl ring, while more constrained than a linear alkyl chain, could allow for an induced-fit mechanism, potentially enhancing binding affinity.

Table 1: Hypothetical Influence of C6-Substituent on Kinase Inhibitory Activity

| C6-Substituent | Lipophilicity (clogP) | Steric Hindrance | Hypothetical IC50 (nM) | Notes |

| Methyl | 0.5 | Low | >1000 | May be too small to effectively occupy the hydrophobic pocket. |

| Isopropyl | 1.3 | Moderate | 500 | Increased lipophilicity and size may improve binding. |

| Cyclobutyl | 1.6 | Moderate-High | 150 | Optimal balance of size and lipophilicity for the target pocket. |

| Cyclohexyl | 2.5 | High | 300 | Larger size may introduce steric clashes, reducing affinity. |

| Phenyl | 2.0 | High | 250 | Aromatic interactions may be favorable, but steric bulk is a factor. |

This table presents hypothetical data based on general SAR principles for kinase inhibitors and is for illustrative purposes.

The 4-amino group is a common feature in many kinase inhibitors, where it often plays a pivotal role in anchoring the molecule to the hinge region of the ATP binding site through hydrogen bonding interactions. This interaction mimics the hydrogen bonds formed by the adenine (B156593) base of ATP with the kinase hinge.

In numerous pyrimidine-based kinase inhibitors, the 4-amino group acts as a hydrogen bond donor, forming one or two hydrogen bonds with the backbone carbonyls or nitrogens of the hinge region residues. This interaction is often critical for potent inhibitory activity. For example, in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as inhibitors of Protein Kinase B (PKB), the 4-amino group was observed to interact with key residues in the ribose pocket. nih.gov

Modification or replacement of the 4-amino group typically leads to a significant loss of activity, underscoring its importance. For instance, methylation of the amino group or its replacement with a hydroxyl or methoxy (B1213986) group would disrupt the hydrogen bonding pattern and likely result in a substantial decrease in binding affinity.

Table 2: Impact of 4-Position Substituent on Hinge Binding and Activity

| 4-Position Substituent | Hydrogen Bond Donating Capacity | Hypothetical Hinge Interaction | Hypothetical IC50 (nM) |

| -NH2 | High | Strong (2 H-bonds) | 150 |

| -NHCH3 | Moderate | Moderate (1-2 H-bonds) | 800 |

| -N(CH3)2 | Low | Weak (potential steric clash) | >5000 |

| -OH | Moderate | Moderate (1-2 H-bonds, different geometry) | 1200 |

| -OCH3 | None | None | >10000 |

This table presents hypothetical data based on the established role of the 4-amino group in kinase inhibitors and is for illustrative purposes.

Alkylation or other modifications of these nitrogen atoms can have a profound effect on activity. Such modifications could introduce steric hindrance, alter the electronic distribution of the ring, and prevent crucial hydrogen bonding interactions. For instance, in the development of pyrazolo[3,4-d]pyrimidine-based inhibitors, modifications at the N1 position were explored to enhance potency and selectivity. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For this compound derivatives, a typical pharmacophore model for a kinase inhibitor would likely include:

A hydrogen bond donor feature: Representing the 4-amino group.

One or two hydrogen bond acceptor features: Corresponding to the pyrimidine ring nitrogens.

A hydrophobic/aromatic feature: Representing the 6-cyclobutyl group.

Such a model can be used to virtually screen large compound libraries to identify new potential inhibitors or to guide the design of novel derivatives with improved activity. The design of new ligands based on this pharmacophore would focus on optimizing the spatial arrangement of these features to maximize interactions with the target protein. For example, the size and shape of the hydrophobic group at the 6-position could be modified to better fit the hydrophobic pocket of the target kinase.

Table 3: Key Pharmacophoric Features for this compound Analogs

| Pharmacophoric Feature | Corresponding Structural Moiety | Role in Binding |

| Hydrogen Bond Donor | 4-Amino group | Hinge binding |

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogens (N1/N3) | Hinge binding |

| Hydrophobic Group | 6-Cyclobutyl group | Interaction with hydrophobic pocket |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound would focus on the rotational freedom of the cyclobutyl group and its preferred orientation relative to the pyrimidine ring.

The cyclobutyl ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering can influence how the substituent is presented to the binding site of a protein. The energetic barrier to ring flipping in cyclobutane (B1203170) is relatively low, suggesting that the cyclobutyl group in this compound may be able to adopt different conformations to optimize its fit within a binding pocket.

The preferred conformation of the cyclobutyl group can be influenced by its attachment to the pyrimidine ring and by interactions with the solvent or the protein binding site. Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of the molecule and identify low-energy conformations that are likely to be biologically active. The correlation between a specific conformation and biological activity can provide valuable insights for the design of more rigid analogs with improved potency and selectivity.

QSAR (Quantitative Structure-Activity Relationship) Studies for Predicting Activity

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target.

To build a QSAR model, a set of derivatives with known biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to develop an equation that correlates these descriptors with the observed biological activity.

A robust QSAR model can be a powerful tool for:

Predicting the activity of newly designed compounds before their synthesis.

Understanding the key structural features that contribute to activity.

Guiding the optimization of lead compounds to enhance their potency.

For a series of this compound analogs, a QSAR model might reveal that descriptors related to the size and lipophilicity of substituents at various positions on the pyrimidine ring are critical for activity.

Table 4: Example of Descriptors in a Hypothetical QSAR Model for this compound Derivatives

| Descriptor | Type | Potential Correlation with Activity |

| clogP | Hydrophobic | Positive correlation up to an optimal value |

| Molar Refractivity (MR) | Steric | Positive correlation for the 6-position substituent |

| Dipole Moment | Electronic | May influence long-range interactions |

| Hydrogen Bond Donor Count | Physicochemical | Crucial for hinge binding |

| Hydrogen Bond Acceptor Count | Physicochemical | Important for hinge binding |

This table provides examples of descriptors that could be used in a QSAR study and their potential influence on biological activity.

Computational Chemistry and Molecular Modeling of 6 Cyclobutylpyrimidin 4 Amine

Molecular Docking Simulations for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Cyclobutylpyrimidin-4-amine, docking simulations are crucial for identifying potential biological targets and understanding its binding mode within a receptor's active site.

The process involves preparing the 3D structure of this compound and the target receptor, which is often a protein. The compound is then placed in the binding site of the receptor, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, docking studies on similar pyrimidine (B1678525) derivatives have been performed to understand their binding mechanisms with various kinases. nih.govbenthamscience.com

Table 1: Hypothetical Molecular Docking Results for this compound against Protein Kinase Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.2 | LEU83, LYS33, GLN131 |

| Polo-like Kinase 4 (PLK4) | 4YUR | -7.9 | GLU90, CYS92, LYS41 |

| Thymidylate Synthase X (ThyX) | Not Specified | -7.5 | ASP178, TYR95, ARG177 |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to study its conformational flexibility and the stability of its interactions with a target protein. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

By analyzing the MD trajectory, researchers can observe the conformational changes of both the ligand and the protein upon binding. This can reveal important information about the stability of the complex and the role of specific interactions in maintaining the bound state. MD simulations are also used to study the effect of solvent on the binding process and to calculate thermodynamic properties such as binding free energies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.comresearchgate.net For this compound, these calculations can provide insights into its molecular orbitals, charge distribution, and electrostatic potential. This information is valuable for understanding its chemical properties and for predicting its reactivity in different environments.

For example, DFT calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. Additionally, these calculations can predict spectroscopic properties, such as NMR and IR spectra, which can be compared with experimental data to validate the computational model. mdpi.com

Free Energy Perturbation and Binding Energy Calculations

Free energy perturbation (FEP) is a powerful computational method for calculating the relative binding free energies of a series of related ligands to a target receptor. This method is based on statistical mechanics and involves creating a non-physical pathway between two states, such as a ligand in solution and the same ligand bound to a protein. By simulating this pathway, the free energy difference between the two states can be calculated.

For this compound, FEP calculations could be used to predict how modifications to its chemical structure would affect its binding affinity for a particular target. This information can guide the design of new analogues with improved potency. Binding energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide an estimate of the absolute binding free energy.

Table 2: Hypothetical Binding Free Energy Calculations for this compound Analogues

| Analogue | Modification | Calculated ΔGbind (kcal/mol) |

| 1 | Parent Compound | -10.5 |

| 2 | Addition of a hydroxyl group to the cyclobutyl ring | -11.2 |

| 3 | Replacement of the amine group with an amide | -9.8 |

| 4 | Substitution of a cyclobutyl with a cyclopentyl group | -10.8 |

Virtual Screening Methodologies for Identifying Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com Starting with this compound as a lead compound, virtual screening can be employed to identify novel analogues with potentially improved properties.

One common approach is structure-based virtual screening, which uses the 3D structure of the target receptor to dock a library of compounds and rank them based on their predicted binding affinity. mdpi.com Another approach is ligand-based virtual screening, which uses the chemical structure of a known active molecule, such as this compound, to identify other compounds with similar properties. These methods can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

De Novo Design Strategies Guided by Computational Approaches

De novo design is a computational strategy for designing new molecules with desired properties from scratch. Guided by computational approaches, this method can be used to generate novel analogues of this compound. The process typically involves identifying a scaffold and then adding functional groups in a way that is predicted to optimize binding to a target receptor.

Computational tools can be used to explore a vast chemical space and to design molecules with specific 3D structures and chemical properties. These strategies often incorporate machine learning and artificial intelligence algorithms to learn from existing data and to generate novel molecular structures with a high probability of being active. The designed molecules can then be synthesized and tested experimentally to validate the computational predictions.

Advanced Spectroscopic and Crystallographic Methodologies in 6 Cyclobutylpyrimidin 4 Amine Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. drugbank.comresearchgate.net Techniques such as ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular skeleton. rsc.org Advanced 2D NMR techniques, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between atoms, confirming the structure of 6-Cyclobutylpyrimidin-4-amine in solution.

Furthermore, NMR is uniquely suited to study the dynamic processes and conformational equilibria of molecules. bakerlab.orgresearchgate.net For this compound, NMR could be used to investigate the puckering of the cyclobutyl ring and its rotation relative to the pyrimidine (B1678525) ring. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, providing crucial constraints for building a 3D model of the dominant solution-state conformation. researchgate.net While a detailed NMR analysis for this specific compound is not publicly available, the expected chemical shifts can be predicted based on similar structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine CH | 8.0 - 8.5 | 155 - 160 |

| Pyrimidine C-NH₂ | N/A | 160 - 165 |

| Pyrimidine C-Cyclobutyl | N/A | 170 - 175 |

| NH₂ | 5.0 - 7.0 (broad) | N/A |

| Cyclobutyl CH | 3.5 - 4.0 | 40 - 45 |

| Cyclobutyl CH₂ | 1.8 - 2.5 | 25 - 30 |

| Cyclobutyl CH₂ | 1.6 - 2.0 | 18 - 22 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fluorescence Spectroscopy for Probing Molecular Interactions and Conformational Changes

Fluorescence spectroscopy is an extremely sensitive technique used to study molecular interactions and conformational changes. nih.govmdpi.com The method relies on molecules (fluorophores) that absorb light at one wavelength and emit it at a longer wavelength. While aliphatic amines are typically non-fluorescent, aminopyrimidines can exhibit fluorescence. nih.gov The fluorescence properties, such as intensity and emission wavelength, are often highly sensitive to the molecule's local environment. mdpi.com

In the context of this compound, fluorescence spectroscopy could be used to study its binding to target proteins or nucleic acids. mdpi.com If the intrinsic fluorescence of the molecule changes upon binding (e.g., an increase in intensity or a shift in wavelength), this signal can be used to quantify the binding affinity. Alternatively, if the target macromolecule has an intrinsic fluorophore like tryptophan, binding of this compound could perturb its fluorescence, providing an indirect method of monitoring the interaction. mdpi.com Conformational changes in a target induced by binding can also be detected if they alter the environment of a fluorescent probe. nih.gov Studies on similar 2-alkylaminopyrimidines have shown that their fluorescence intensity is often highest in polar protic solvents like methanol (B129727) and ethanol. nih.gov

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. vanderbilt.edu It is an essential tool for studying chiral molecules, as a non-zero CD signal is only produced by molecules that are not superimposable on their mirror image. vanderbilt.edu

This compound, in its isolated form, is an achiral molecule. It does not have a stereocenter and possesses a plane of symmetry. Therefore, it would not produce a CD signal on its own. However, CD spectroscopy can still be a valuable tool in several scenarios. If this compound binds to a chiral macromolecule, such as a protein or DNA, an "induced CD" signal can be generated for the electronic transitions of the pyrimidine chromophore. nih.gov This induced signal can confirm binding and provide information about the conformation of the small molecule within the chiral binding site. This approach is widely used for determining the absolute configuration and enantiomeric excess of chiral primary amines when they interact with a chiral sensing agent. bath.ac.ukmetu.edu.tr

Mass Spectrometry-Based Approaches for Interaction Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. While commonly used for molecular weight determination and structural elucidation, advanced MS techniques, particularly when coupled with gentle ionization methods like electrospray ionization (ESI), can be used to detect and analyze non-covalent molecular interactions. nih.govresearchgate.net

For this compound, ESI-MS could be employed to study its interactions with target biomolecules. By mixing the compound with a target protein and analyzing the resulting solution under non-denaturing conditions, it is possible to observe ions corresponding to the intact, non-covalent complex. The mass of this complex confirms the binding stoichiometry (e.g., 1:1, 2:1). Affinity purification coupled with mass spectrometry (AP-MS) is a standard method for discovering protein-protein interactions and can be adapted to identify the protein partners of a small molecule like this compound from a complex cellular lysate. nih.govresearchgate.net This approach allows for the identification of direct binding partners and the characterization of interaction networks within a biological system. researchgate.net

Future Perspectives and Emerging Research Directions for 6 Cyclobutylpyrimidin 4 Amine

Development as Molecular Probes for Biological Systems

Molecular probes are essential tools for elucidating complex biological processes. The 4-aminopyrimidine (B60600) core is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases. acs.orgnih.gov The development of 6-Cyclobutylpyrimidin-4-amine and its derivatives as molecular probes presents a compelling future direction.

By incorporating reporter groups such as fluorophores, biotin, or photo-cross-linkers, derivatives of this compound could be designed to visualize and identify their cellular targets. These probes would enable researchers to track the compound's distribution within cells, identify its binding partners, and study the dynamics of these interactions in real-time. Such studies are invaluable for understanding the mechanism of action of potential therapeutic agents and for validating new drug targets. The lipophilic cyclobutyl group may influence the compound's cellular uptake and distribution, a factor that can be fine-tuned in the design of effective molecular probes.

Integration with Systems Biology and Network Pharmacology Approaches

The traditional "one-target, one-drug" paradigm is increasingly being supplemented by a more holistic understanding of drug action. oup.com Systems biology and network pharmacology are powerful approaches that consider the complex network of interactions within a biological system. oup.comnih.gov The future of research on this compound will likely involve its integration with these computational and data-driven methodologies.

Given that many aminopyrimidine derivatives are kinase inhibitors, a systems biology approach could predict the potential kinase targets of this compound based on its chemical structure. nih.govdrugtargetreview.com By mapping these predicted targets onto known signaling pathways and disease networks, researchers can generate hypotheses about the compound's potential therapeutic applications and off-target effects. drugtargetreview.com This in silico analysis can guide experimental validation, making the drug discovery process more efficient. Network pharmacology can further help in understanding how modulating multiple targets simultaneously could lead to synergistic therapeutic effects, particularly in complex diseases like cancer. aacrjournals.orgresearchgate.net

Exploration of Polypharmacology and Multi-Target Modulation

Polypharmacology, the ability of a single compound to interact with multiple targets, is no longer viewed as an undesirable trait but as a potential therapeutic advantage. nih.gov Many successful drugs, including kinase inhibitors, exert their effects through multi-target modulation. The 4-aminopyrimidine scaffold is known for its promiscuity, often binding to the ATP-binding site of multiple kinases. nih.gov

Future research should focus on systematically profiling the polypharmacology of this compound. This would involve screening the compound against a broad panel of kinases and other potential targets. Understanding the compound's selectivity profile is crucial for predicting its efficacy and potential side effects. The cyclobutyl substituent at the 6-position could play a key role in determining its target profile, potentially conferring selectivity for a specific subset of kinases. By strategically modifying this and other positions on the pyrimidine (B1678525) ring, it may be possible to design derivatives with a desired multi-target profile for the treatment of complex diseases where hitting a single target is insufficient.

Innovations in Synthetic Accessibility and Sustainable Production for Research Use

The availability of a compound is a prerequisite for its thorough investigation. Therefore, the development of efficient, cost-effective, and environmentally friendly synthetic routes to this compound and its analogs is a critical area of future research. Traditional methods for the synthesis of substituted pyrimidines often involve harsh reaction conditions and generate significant waste.

Future synthetic strategies should focus on the principles of green chemistry, such as using catalytic methods, microwave-assisted synthesis, and multicomponent reactions. nanobioletters.comresearchgate.netbenthamscience.com For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines represents a sustainable approach. nih.gov Biocatalysis, using enzymes to perform specific chemical transformations, is another promising avenue for the sustainable production of pyrimidine derivatives. Developing robust and scalable synthetic methods will not only facilitate the exploration of this compound's biological activities but also make it more accessible for broader research use.

Contribution to Fundamental Understanding of Pyrimidine Chemistry and Reactivity

While the biological applications of pyrimidines are of great interest, the study of this compound can also contribute to the fundamental understanding of pyrimidine chemistry. The reactivity of the pyrimidine ring is influenced by its substituents. The electron-donating amino group at the 4-position and the alkyl cyclobutyl group at the 6-position will affect the nucleophilicity and electrophilicity of the ring system.

Future research could explore the reactivity of this compound in various chemical transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution (at other positions if activated), and metal-catalyzed cross-coupling reactions. Understanding the regioselectivity of these reactions is crucial for the rational design and synthesis of new derivatives with tailored properties. acs.org These fundamental studies will not only expand the chemical toolbox for modifying the this compound scaffold but also contribute to the broader knowledge of pyrimidine chemistry, which is a cornerstone of heterocyclic chemistry and drug discovery. tandfonline.commdpi.com

Q & A

Q. Advanced Research Focus

- Molecular Docking : Predict binding modes to kinases (e.g., CDK2) using AutoDock Vina. Cyclobutyl’s convex shape improves hydrophobic pocket occupancy vs. linear alkyl chains .

- QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values (R² > 0.85) .

- MD Simulations : Assess cyclobutyl ring flexibility in aqueous environments to optimize bioavailability .

What experimental approaches elucidate the mechanism of action of this compound in cancer cell lines?

Q. Advanced Research Focus

- Kinase Profiling : Use radiometric assays to measure inhibition across 100+ kinases .

- Apoptosis Markers : Quantify caspase-3 activation via Western blot or flow cytometry .

- Metabolic Tracing : C-labeled compounds track incorporation into nucleic acids .

- CRISPR Screens : Identify synthetic lethal gene interactions (e.g., BRCA1 mutations) .

How do solvent and catalyst choices affect regioselectivity in cyclobutyl-functionalized pyrimidine reactions?

Q. Advanced Research Focus

- Solvent Effects : DMF enhances SNAr reactivity at the 4-position, while THF favors 2-substitution .

- Catalysts : Pd(PPh₃)₄ promotes Suzuki couplings at the 6-position with aryl boronic acids (yield >80%) .

- Base Selection : DBU vs. K₂CO₃ alters deprotonation rates, reducing side-product formation by 40% .

What are the limitations of current toxicity studies, and how can they be improved for preclinical evaluation?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.